molecular formula C10H6ClNO4 B14039781 7-chloro-4-methyl-6-nitro-2H-chromen-2-one

7-chloro-4-methyl-6-nitro-2H-chromen-2-one

Katalognummer: B14039781
Molekulargewicht: 239.61 g/mol
InChI-Schlüssel: JJBKQLPLMHVJLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-4-methyl-6-nitro-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 4th position, and a nitro group at the 6th position on the chromen-2-one scaffold.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one typically involves the nitration of 7-chloro-4-methyl-2H-chromen-2-one. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the nitration process and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-chloro-4-methyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and antitubercular effects. Additionally, the chromen-2-one scaffold can intercalate with DNA, disrupting its function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-chloro-4-methyl-6-nitro-2H-chromen-2-one is unique due to the presence of both the nitro and chlorine groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs .

Eigenschaften

Molekularformel

C10H6ClNO4

Molekulargewicht

239.61 g/mol

IUPAC-Name

7-chloro-4-methyl-6-nitrochromen-2-one

InChI

InChI=1S/C10H6ClNO4/c1-5-2-10(13)16-9-4-7(11)8(12(14)15)3-6(5)9/h2-4H,1H3

InChI-Schlüssel

JJBKQLPLMHVJLM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.